molecular formula C13H17ClN2O3 B5084485 N-butyl-2-chloro-N-ethyl-4-nitrobenzamide

N-butyl-2-chloro-N-ethyl-4-nitrobenzamide

Cat. No. B5084485
M. Wt: 284.74 g/mol
InChI Key: FVVCWLJHUIEDCU-UHFFFAOYSA-N
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Description

N-butyl-2-chloro-N-ethyl-4-nitrobenzamide, also known as BEN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BEN belongs to the class of nitrobenzamides, which are widely used in the synthesis of various organic compounds.

Scientific Research Applications

N-butyl-2-chloro-N-ethyl-4-nitrobenzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-butyl-2-chloro-N-ethyl-4-nitrobenzamide has been shown to have antitumor and anti-inflammatory properties. It has been tested against various cancer cell lines and has demonstrated significant cytotoxicity. N-butyl-2-chloro-N-ethyl-4-nitrobenzamide has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
In agriculture, N-butyl-2-chloro-N-ethyl-4-nitrobenzamide has been tested as a herbicide and has shown promising results. It has been shown to inhibit the growth of various weed species, making it a potential alternative to traditional herbicides.
In materials science, N-butyl-2-chloro-N-ethyl-4-nitrobenzamide has been used as a building block for the synthesis of various organic compounds such as liquid crystals, dyes, and polymers. Its unique chemical structure makes it a versatile compound that can be used in the design of new materials.

Mechanism of Action

The mechanism of action of N-butyl-2-chloro-N-ethyl-4-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-butyl-2-chloro-N-ethyl-4-nitrobenzamide has been shown to induce apoptosis by activating the caspase cascade. It has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Inflammatory diseases are characterized by the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-butyl-2-chloro-N-ethyl-4-nitrobenzamide has been shown to inhibit the production of these cytokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects:
N-butyl-2-chloro-N-ethyl-4-nitrobenzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-butyl-2-chloro-N-ethyl-4-nitrobenzamide has been shown to induce cell death by activating the caspase cascade. It has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Inflammatory diseases are characterized by the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-butyl-2-chloro-N-ethyl-4-nitrobenzamide has been shown to inhibit the production of these cytokines by blocking the NF-κB signaling pathway.

Advantages and Limitations for Lab Experiments

N-butyl-2-chloro-N-ethyl-4-nitrobenzamide has several advantages as a research tool. It is a relatively simple compound to synthesize and can be easily purified. It has also been shown to have a range of potential applications in various fields such as medicine, agriculture, and materials science.
However, there are also limitations to the use of N-butyl-2-chloro-N-ethyl-4-nitrobenzamide in lab experiments. It can be toxic to cells at high concentrations, making it difficult to use in cell culture studies. It also has limited solubility in water, which can make it difficult to use in certain applications.

Future Directions

There are several future directions for research on N-butyl-2-chloro-N-ethyl-4-nitrobenzamide. In medicine, further studies are needed to determine the efficacy and safety of N-butyl-2-chloro-N-ethyl-4-nitrobenzamide as a potential anticancer and anti-inflammatory agent. In agriculture, further studies are needed to determine the effectiveness of N-butyl-2-chloro-N-ethyl-4-nitrobenzamide as a herbicide and its potential impact on the environment.
In materials science, N-butyl-2-chloro-N-ethyl-4-nitrobenzamide can be used as a building block for the synthesis of various organic compounds. Further studies are needed to explore the potential of N-butyl-2-chloro-N-ethyl-4-nitrobenzamide in the design of new materials with unique properties.
Conclusion:
In conclusion, N-butyl-2-chloro-N-ethyl-4-nitrobenzamide is a versatile chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique chemical structure makes it a valuable tool for the synthesis of various organic compounds. Further research is needed to fully understand its mechanism of action and potential applications in medicine, agriculture, and materials science.

Synthesis Methods

The synthesis of N-butyl-2-chloro-N-ethyl-4-nitrobenzamide involves the reaction of 4-nitrobenzoyl chloride with n-butylamine and ethyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and yields N-butyl-2-chloro-N-ethyl-4-nitrobenzamide as a yellow solid. The purity of N-butyl-2-chloro-N-ethyl-4-nitrobenzamide can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

N-butyl-2-chloro-N-ethyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c1-3-5-8-15(4-2)13(17)11-7-6-10(16(18)19)9-12(11)14/h6-7,9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVCWLJHUIEDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-2-chloro-N-ethyl-4-nitrobenzamide

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